molecular formula C9H9N B1419510 (2-Ethynylphenyl)methanamine CAS No. 38379-21-4

(2-Ethynylphenyl)methanamine

Cat. No. B1419510
CAS RN: 38379-21-4
M. Wt: 131.17 g/mol
InChI Key: CJYSAKUWUWOCIE-UHFFFAOYSA-N
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Description

“(2-Ethynylphenyl)methanamine” is a chemical compound with the molecular formula C9H9N . It is also known as 2-phenethylamine . The compound is used in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “(2-Ethynylphenyl)methanamine” consists of a phenyl ring attached to a methanamine group via an ethynyl linkage . The compound has a molecular weight of 131.174 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Ethynylphenyl)methanamine” are not available, 2-phenethylamines, a related group of compounds, are known to undergo various chemical reactions. These reactions are often used to modify the structure of the compounds for different applications .

Scientific Research Applications

1. Transfer Hydrogenation Reactions

(2-Ethynylphenyl)methanamine derivatives have been used in efficient transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes, synthesized from similar amines, have shown excellent conversions in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

2. Surface-Catalyzed Reactions

These compounds have been studied in surface-catalyzed reactions involving gases like dimethylpropanal and methanamine. Such reactions may be common to biological systems, including transamination processes (Mascavage et al., 2006).

3. Chiral Compound Synthesis

(2-Ethynylphenyl)methanamine analogs, like (indol-2-yl)methanamines, have been synthesized with high enantiomeric excess using amino acids and protecting groups. These have applications in natural products and pharmaceuticals (Lood et al., 2015).

4. Development of Antitumor Agents

Novel functionalized methanamines, including (2-Ethynylphenyl)methanamine derivatives, have shown promise as in vitro antitumor agents against various human cancer cell lines (Károlyi et al., 2012).

5. Development of Serotonin/Noradrenaline Reuptake Inhibitors

1-(2-Phenoxyphenyl)methanamines, closely related to (2-Ethynylphenyl)methanamine, have been explored for their dual serotonin and noradrenaline reuptake pharmacology (Whitlock et al., 2008).

6. Catalysis in Organic Synthesis

Compounds like 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, which are structurally related to (2-Ethynylphenyl)methanamine, have been used in catalysis, showing good activity and selectivity in organic synthesis (Roffe et al., 2016).

7. Thermophysical Properties Study

Research on the thermodynamic and thermophysical properties of organic nitrogen compounds, including methanamines, contributes to understanding their behavior in various conditions, relevant to both industrial and scientific applications (Chao et al., 1990).

Future Directions

2-Phenethylamines, a group of compounds related to “(2-Ethynylphenyl)methanamine”, have been studied extensively in medicinal chemistry. They have been found to have various therapeutic targets, making them appealing screening compounds . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .

properties

IUPAC Name

(2-ethynylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYSAKUWUWOCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663663
Record name 1-(2-Ethynylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethynylphenyl)methanamine

CAS RN

38379-21-4
Record name 1-(2-Ethynylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LA Aronica, G Albano, L Giannotti… - European Journal of …, 2017 - Wiley Online Library
A protocol based on cyclocarbonylative Sonogashira reactions has been developed for the synthesis of nitrogen‐containing heterocycles. The process is carried out under CO pressure, …
JPJ Bow - 2015 - search.proquest.com
Organometallic catalysis has revolutionized the synthesis of complex organic molecules. Methods for CC, CX and CH bond formation and cleavage are exploited throughout the areas …
Number of citations: 3 search.proquest.com
M Lankelma, V Vreeken, MA Siegler, JI van der Vlugt - Inorganics, 2019 - mdpi.com
The synthesis, reactivity, and potential of well-defined dinuclear gold complexes as precursors for dual-gold catalysis is explored. Using the preorganizing abilities of well-known wide …
Number of citations: 9 www.mdpi.com
A Varela-Fernández, JA Varela, C Saá - Synthesis, 2012 - thieme-connect.com
Indoles, dihydroisoquinolines, and dihydroquinolines were efficiently prepared by ruthenium-catalyzed heterocyclizations of aromatic homo- and bis-homopropargyl amines/amides in …
Number of citations: 53 www.thieme-connect.com

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